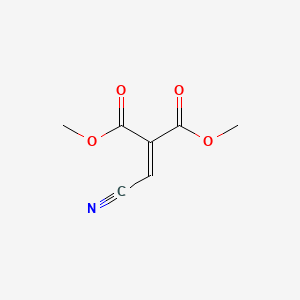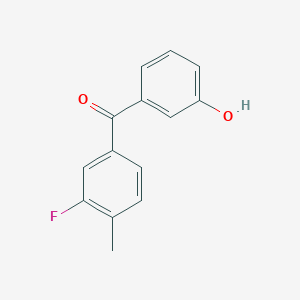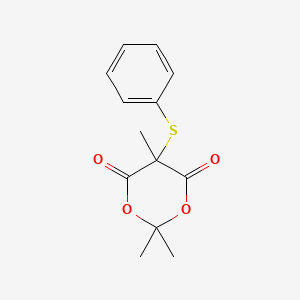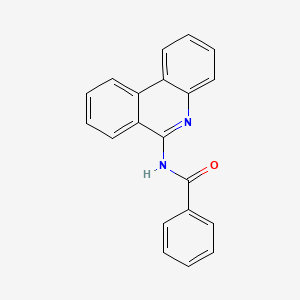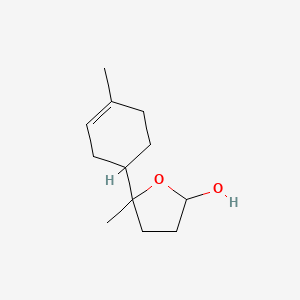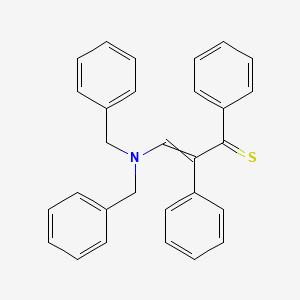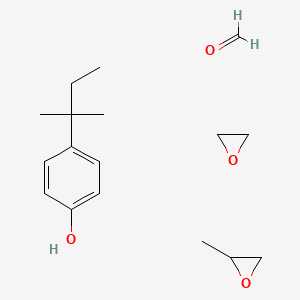
Formaldehyde;4-(2-methylbutan-2-yl)phenol;2-methyloxirane;oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formaldehyde p-tert-amylphenol propylene oxide ethylene oxide polymer is a complex polymeric compound synthesized from formaldehyde, p-tert-amylphenol, propylene oxide, and ethylene oxide. This compound is known for its unique properties and applications in various industries, including the petroleum industry, where it is used as a demulsifier.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde p-tert-amylphenol propylene oxide ethylene oxide polymer involves several steps:
Synthesis of p-tert-amylphenol amine resin: This is achieved by reacting p-tert-amylphenol with formaldehyde and tetraethylenepentamine.
Polymerization: The p-tert-amylphenol amine resin is then used as an initiator to polymerize with ethylene oxide (EO) and propylene oxide (PO).
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the reaction conditions such as temperature, pressure, and the ratio of reactants are carefully controlled to achieve the desired polymer properties. The polymer is then purified and modified for specific applications, such as oil-soluble or water-soluble demulsifiers .
Chemical Reactions Analysis
Types of Reactions
Formaldehyde p-tert-amylphenol propylene oxide ethylene oxide polymer undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, especially at the phenolic and amine groups.
Substitution: The polymer can participate in substitution reactions, particularly at the phenolic hydroxyl groups.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce halogen atoms into the polymer structure .
Scientific Research Applications
Formaldehyde p-tert-amylphenol propylene oxide ethylene oxide polymer has a wide range of scientific research applications:
Chemistry: Used as a demulsifier in the petroleum industry to separate water from crude oil.
Medicine: Research is ongoing into its use in drug delivery systems.
Industry: Widely used in the production of adhesives, coatings, and other polymeric materials.
Mechanism of Action
The mechanism of action of formaldehyde p-tert-amylphenol propylene oxide ethylene oxide polymer involves its ability to interact with various molecular targets:
Molecular Targets: The polymer can interact with hydrophobic and hydrophilic surfaces, making it effective as a demulsifier.
Pathways Involved: The polymer works by reducing the interfacial tension between oil and water, allowing for the separation of these phases.
Comparison with Similar Compounds
Similar Compounds
Para tertiary butylphenol formaldehyde resin: Similar in structure but uses p-tert-butylphenol instead of p-tert-amylphenol.
Phenol-formaldehyde resins: A broader category of resins that include various substituted phenols.
Uniqueness
Formaldehyde p-tert-amylphenol propylene oxide ethylene oxide polymer is unique due to its multi-branched structure and the specific combination of monomers used in its synthesis. This gives it distinct properties such as enhanced demulsification performance and the ability to be modified for specific applications .
Properties
CAS No. |
63428-91-1 |
|---|---|
Molecular Formula |
C17H28O4 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
formaldehyde;4-(2-methylbutan-2-yl)phenol;2-methyloxirane;oxirane |
InChI |
InChI=1S/C11H16O.C3H6O.C2H4O.CH2O/c1-4-11(2,3)9-5-7-10(12)8-6-9;1-3-2-4-3;1-2-3-1;1-2/h5-8,12H,4H2,1-3H3;3H,2H2,1H3;1-2H2;1H2 |
InChI Key |
SPEZSLLCUQOEJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)O.CC1CO1.C=O.C1CO1 |
Related CAS |
63428-91-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


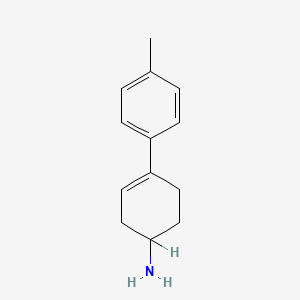
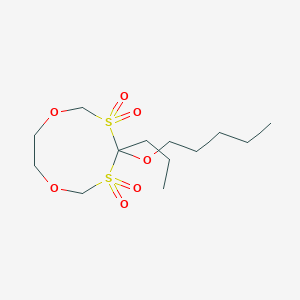


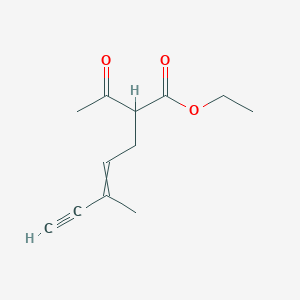
![(1E)-N-{2-[(E)-Benzylideneamino]ethyl}butan-1-imine](/img/structure/B14509704.png)
